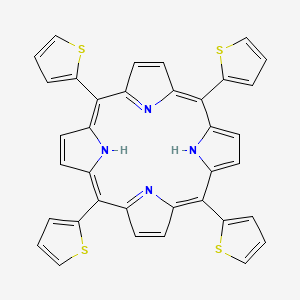

5,10,15,20-Tetra-2-thienyl-Porphine

Vue d'ensemble

Description

5,10,15,20-Tetra-2-thienyl-Porphine: is a synthetic porphyrin derivative characterized by the substitution of four thiophene groups at the meso positions of the porphyrin ring. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. The incorporation of thiophene groups enhances the electronic properties of the porphyrin, making it a valuable compound in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetra-2-thienyl-Porphine typically involves the condensation of pyrrole with thiophene aldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane, with a catalyst like trifluoroacetic acid. The resulting product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 5,10,15,20-Tetra-2-thienyl-Porphine undergoes various chemical reactions, including:

Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.

Reduction: The porphyrin ring can be reduced to form chlorins or bacteriochlorins.

Substitution: The thiophene groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine (Br2) or iodine (I2) are used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Chlorins and bacteriochlorins.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

TTP is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-activated compounds to generate reactive oxygen species (ROS), which can induce cell death in targeted cancer cells. The mechanism involves TTP absorbing light and transferring energy to molecular oxygen, producing singlet oxygen—a potent cytotoxic agent . Studies have shown that TTP exhibits significant photo-cytotoxicity against various cancer cell lines when exposed to light .

Key Findings:

- TTP generates singlet oxygen upon irradiation.

- Effective in inducing apoptosis in cancer cells.

Organic Photovoltaic Cells

In the realm of renewable energy, TTP has been explored for its potential in organic photovoltaic (OPV) cells . Its favorable electronic properties facilitate charge separation and transport, making it a promising candidate for improving the efficiency of solar cells.

Research Insights:

- TTP's unique structure enhances charge mobility.

- Potential to increase the efficiency of OPV devices.

Fluorescent Probes

TTP serves as a fluorescent probe in biological imaging due to its strong fluorescence properties. This application is particularly useful in cellular imaging techniques where visualization of specific cellular components is required.

Applications:

- Cell imaging for research purposes.

- Monitoring cellular processes in real-time.

Cancer Treatment

The ability of TTP to produce ROS makes it a candidate for targeted cancer therapies beyond PDT. Its accumulation in tumor tissues can be exploited for localized treatment strategies .

Case Studies:

- In vivo studies demonstrated selective accumulation of TTP derivatives in tumor cells.

- Enhanced therapeutic efficacy when combined with radiolabeled agents for imaging and treatment.

Theranostic Applications

Recent studies have investigated TTP's potential as a theranostic agent , combining therapeutic and diagnostic capabilities. For instance, TTP derivatives labeled with radioisotopes have shown promise in positron emission tomography (PET) imaging alongside PDT applications .

Key Outcomes:

- High radiochemical purity achieved with TTP derivatives.

- Effective tumor targeting demonstrated through biodistribution studies.

Sensors and Catalysts

In industrial contexts, TTP is utilized in the development of sensors and as a catalyst in various chemical reactions. Its electronic properties allow it to act effectively in redox reactions and as a mediator in sensor technologies .

Applications:

- Fabrication of sensors for detecting environmental pollutants.

- Catalytic applications in organic synthesis.

Mécanisme D'action

The mechanism of action of 5,10,15,20-Tetra-2-thienyl-Porphine involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species that can induce cell damage and apoptosis. This mechanism is particularly useful in photodynamic therapy for cancer treatment .

Comparaison Avec Des Composés Similaires

- 5,10,15,20-Tetra-4-pyridyl-Porphine

- 5,10,15,20-Tetra-3-thienyl-Porphine

- 5,10,15,20-Tetra-4-carboxyphenyl-Porphine

Comparison: 5,10,15,20-Tetra-2-thienyl-Porphine is unique due to the presence of thiophene groups, which enhance its electronic properties compared to other porphyrin derivatives. This makes it more effective as a photosensitizer and in electronic applications. The thiophene groups also provide additional sites for chemical modification, allowing for the development of new derivatives with tailored properties

Activité Biologique

5,10,15,20-Tetra-2-thienyl-Porphine (TTP) is a thienyl-substituted porphyrin that has garnered attention for its unique photophysical properties and potential biological applications. This article will explore its biological activity, focusing on antimicrobial, anticancer, and photodynamic therapy properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNS

- Molecular Weight : 402.56 g/mol

- CAS Number : 22112-87-4

The presence of thienyl groups in TTP enhances its electronic properties and stability, making it suitable for various biological applications. The thienyl substituents contribute to the compound's ability to generate singlet oxygen upon light activation, a crucial factor in its antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that TTP exhibits significant antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity of TTP is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light irradiation. This process leads to oxidative damage to bacterial membranes and cellular components.

Case Studies

- Photodynamic Inactivation of Bacteria :

- A study compared the antimicrobial efficacy of zinc(II)-5,10,15,20-tetra(2-thienyl)porphyrin (ZnThPP) with other porphyrins. Results indicated that ZnThPP effectively inactivated Escherichia coli under visible light irradiation with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

- Application in Coatings :

Anticancer Activity

TTP's potential as an anticancer agent has been explored through various studies focusing on its photodynamic therapy (PDT) capabilities.

The compound's ability to produce singlet oxygen upon excitation plays a critical role in inducing apoptosis in cancer cells. TTP intercalates with DNA and disrupts cellular processes, leading to cell death.

Research Findings

- In Vitro Studies :

- Quantum Yield Measurements :

Comparative Analysis

To better understand the effectiveness of TTP in biological applications, a comparison with other porphyrins is useful:

| Compound | Antimicrobial Efficacy | Anticancer Efficacy | Quantum Yield |

|---|---|---|---|

| This compound | High | High | 0.43–0.46 |

| Zinc(II)-Tetraphenylporphyrin | Moderate | Moderate | 0.30 |

| Meso-Tetrakis(m-hydroxyphenyl)porphyrin | Low | High | 0.35 |

Propriétés

IUPAC Name |

5,10,15,20-tetrathiophen-2-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N4S4/c1-5-29(41-17-1)33-21-9-11-23(37-21)34(30-6-2-18-42-30)25-13-15-27(39-25)36(32-8-4-20-44-32)28-16-14-26(40-28)35(31-7-3-19-43-31)24-12-10-22(33)38-24/h1-20,37,40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBZIEZZDWDDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CS7)C8=CC=CS8)C=C4)C9=CC=CS9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.